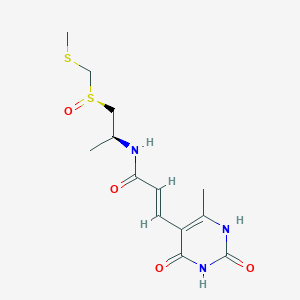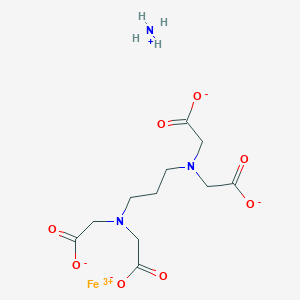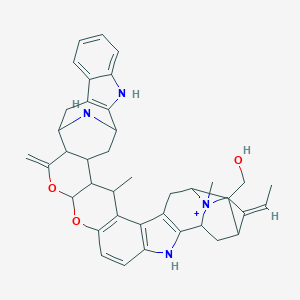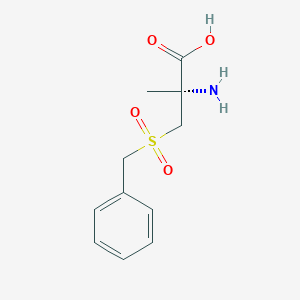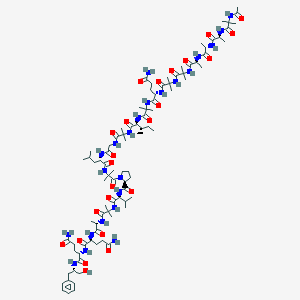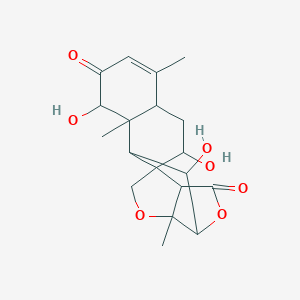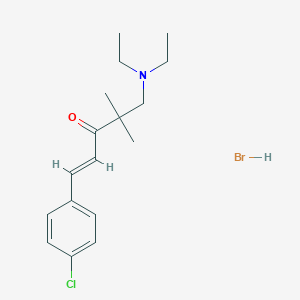
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide, also known as Clonidine hydrobromide, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. This compound is a potent alpha-2 adrenergic receptor agonist, which means it binds to and activates these receptors in the body.
Wirkmechanismus
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide works by binding to and activating alpha-2 adrenergic receptors in the body. This results in the inhibition of the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure, heart rate, and other physiological processes. By reducing the release of norepinephrine, 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide reduces blood pressure and heart rate, and also has sedative and analgesic effects.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has several biochemical and physiological effects on the body. It reduces blood pressure and heart rate by decreasing the release of norepinephrine. It also has sedative and analgesic effects, which make it useful in the treatment of anxiety disorders and pain. 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has also been shown to modulate the release of other neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide in lab experiments is its well-established mechanism of action. Its effects on blood pressure, heart rate, and neurotransmitter release have been extensively studied, making it a useful tool for investigating these physiological processes. However, one limitation of using 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide in lab experiments is its potential for off-target effects. Because it binds to and activates alpha-2 adrenergic receptors throughout the body, it may have effects on other physiological processes that are not related to its intended use.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide. One area of research is the development of more selective alpha-2 adrenergic receptor agonists that have fewer off-target effects. Another area of research is the investigation of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide's potential use in the treatment of other conditions, such as neuropathic pain and substance use disorders. Finally, further research is needed to better understand the long-term effects of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide use and its potential for abuse and dependence.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide involves several steps, including the reaction between 4-chlorobenzaldehyde and diethylamine, followed by the reaction between the resulting imine and 4,4-dimethyl-2-pentanone. The final product is obtained by reacting the intermediate with hydrobromic acid. The synthesis of 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating high blood pressure, ADHD, and anxiety disorders. In addition, it has been studied for its potential use in the treatment of opioid withdrawal symptoms, Tourette's syndrome, and post-traumatic stress disorder (PTSD). 1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide hydrobromide has also been investigated for its ability to modulate pain perception and reduce anxiety in patients undergoing surgery.
Eigenschaften
CAS-Nummer |
121229-92-3 |
|---|---|
Produktname |
1-(4-Chlorophenyl)-5-(diethylamino)-4,4-dimethyl-1-penten-3-one hydrobromide |
Molekularformel |
C17H25BrClNO |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
(E)-1-(4-chlorophenyl)-5-(diethylamino)-4,4-dimethylpent-1-en-3-one;hydrobromide |
InChI |
InChI=1S/C17H24ClNO.BrH/c1-5-19(6-2)13-17(3,4)16(20)12-9-14-7-10-15(18)11-8-14;/h7-12H,5-6,13H2,1-4H3;1H/b12-9+; |
InChI-Schlüssel |
ZZTWZYLOIUBESQ-NBYYMMLRSA-N |
Isomerische SMILES |
CCN(CC)CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl.Br |
SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl.Br |
Kanonische SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl.Br |
Synonyme |
1-(4-chlorophenyl)-4,4-dimethyl-5-diethylamino-1-penten-3-one 1-CDDPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)

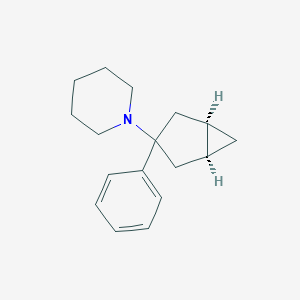
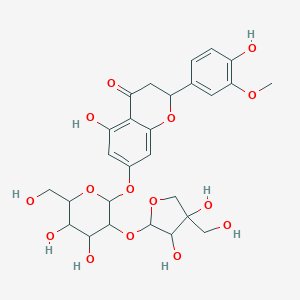
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
